3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol: is a complex organic compound characterized by its intricate structure, which includes multiple phenyl groups and tetrahydronaphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. The process may include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Coupling Reactions: The final step involves coupling the two tetrahydronaphthalene units through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated hydrocarbon.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between large aromatic systems and biological macromolecules. Its structural features make it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its multiple phenyl groups and hydroxyl functionalities suggest it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or organic semiconductors, due to its rigid and complex structure.
Mechanism of Action
The mechanism by which 3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol exerts its effects would depend on its specific application. In a biological context, it may interact with proteins or enzymes through hydrophobic interactions and hydrogen bonding, affecting their function. In materials science, its rigid structure could influence the mechanical and electronic properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
- **this compound
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple phenyl groups and tetrahydronaphthalene units. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H46O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-12,17-24,29-36,57-58H,13-16,25-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMLCXKXUCRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111447 | |
Record name | (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539286-01-5 | |
Record name | (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1539286-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis([1,1′:3′,1′′-terphenyl]-5′-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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